molecular formula C12H13N3 B1466902 6-(3,5-Dimethylphenyl)pyrimidin-4-amine CAS No. 1488900-55-5

6-(3,5-Dimethylphenyl)pyrimidin-4-amine

Cat. No. B1466902
CAS RN: 1488900-55-5
M. Wt: 199.25 g/mol
InChI Key: FPPCVRQWJPJYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(3,5-Dimethylphenyl)pyrimidin-4-amine” is a chemical compound with the formula C12H13N3 and a molecular weight of 199.25 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “6-(3,5-Dimethylphenyl)pyrimidin-4-amine” were not found, a related compound was synthesized by heating a mixture of the corresponding N-aryl-β-alanine or hydrochloride, urea, and acetic acid under reflux for 14 hours .

Scientific Research Applications

Anticancer Research

Pyrimidine derivatives like 6-(3,5-Dimethylphenyl)pyrimidin-4-amine are known for their potential in anticancer treatments. They can act as inhibitors for certain enzymes or receptors involved in cancer cell proliferation. For example, they may inhibit tyrosine kinases, which are often overactive in cancer cells .

Antimicrobial and Antifungal Applications

The structural framework of pyrimidine allows for the development of compounds with antimicrobial and antifungal properties. Researchers can modify the pyrimidine core to enhance its interaction with bacterial or fungal cell components, disrupting their growth and survival .

Cardiovascular Therapeutics

Pyrimidine derivatives can serve as cardiovascular agents, potentially treating conditions like hypertension. They may modulate the activity of various receptors or enzymes in the cardiovascular system to maintain blood pressure and heart function .

Anti-Inflammatory and Analgesic Effects

Inflammation and pain management are critical areas of medical research. 6-(3,5-Dimethylphenyl)pyrimidin-4-amine could be used to synthesize compounds that target pathways involved in inflammatory responses and pain signaling .

Antiviral Agents

Research into antiviral drugs is increasingly important. Pyrimidine derivatives can be designed to interfere with viral replication processes, offering a pathway to develop new treatments for diseases like HIV .

Neuroprotective Agents

Neurodegenerative diseases pose a significant challenge in healthcare. Compounds based on 6-(3,5-Dimethylphenyl)pyrimidin-4-amine might protect nerve cells from damage or death, offering hope for conditions like Alzheimer’s and Parkinson’s disease .

Diabetes Management

The pyrimidine scaffold is useful in creating drugs for diabetes management. These compounds can act as inhibitors of enzymes like DPP-IV, which play a role in glucose metabolism .

Agricultural Chemicals

Beyond medical applications, pyrimidine derivatives are also used in agriculture. They can be part of pesticides or herbicides, controlling pests and weeds that affect crop yields .

properties

IUPAC Name

6-(3,5-dimethylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPCVRQWJPJYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=NC=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dimethylphenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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